molecular formula C20H26ClNO B13773247 1,1-Diphenyl-2-methyl-3-(N-methyl-N-(2-propenyl)amino)propanol hydrochloride CAS No. 78109-91-8

1,1-Diphenyl-2-methyl-3-(N-methyl-N-(2-propenyl)amino)propanol hydrochloride

Katalognummer: B13773247
CAS-Nummer: 78109-91-8
Molekulargewicht: 331.9 g/mol
InChI-Schlüssel: FPZCYXNJSTUTSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-(2-(Allylmethylamino)-1-methylethyl)benzhydrol hydrochloride is a chemical compound with a complex structure that includes an allylmethylamino group, a methylethyl group, and a benzhydrol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(Allylmethylamino)-1-methylethyl)benzhydrol hydrochloride typically involves multiple steps, starting with the preparation of the benzhydrol core. One common method involves the reduction of benzophenone to benzhydrol using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-(2-(Allylmethylamino)-1-methylethyl)benzhydrol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Benzophenone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Alpha-(2-(Allylmethylamino)-1-methylethyl)benzhydrol hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of alpha-(2-(Allylmethylamino)-1-methylethyl)benzhydrol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzhydrol: A simpler compound with a similar benzhydrol core but lacking the allylmethylamino and methylethyl groups.

    Diphenylmethanol: Another related compound with a similar structure but different functional groups.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

78109-91-8

Molekularformel

C20H26ClNO

Molekulargewicht

331.9 g/mol

IUPAC-Name

2-methyl-3-[methyl(prop-2-enyl)amino]-1,1-diphenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C20H25NO.ClH/c1-4-15-21(3)16-17(2)20(22,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h4-14,17,22H,1,15-16H2,2-3H3;1H

InChI-Schlüssel

FPZCYXNJSTUTSK-UHFFFAOYSA-N

Kanonische SMILES

CC(CN(C)CC=C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.